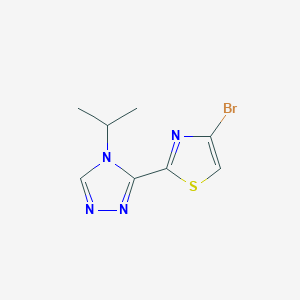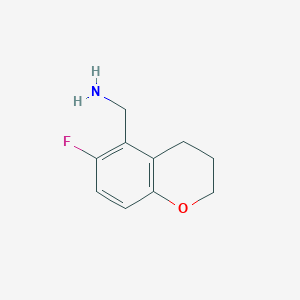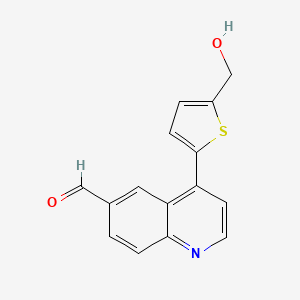
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde is a heterocyclic compound that features both a quinoline and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. The quinoline ring is known for its biological activity, while the thiophene ring is often found in compounds with electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with quinoline aldehydes. The reaction typically requires a catalyst and is carried out under reflux conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(5-(Carboxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde.
Reduction: Formation of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of 4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The thiophene ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as 2-Butylthiophene and 2-Octylthiophene are similar in structure and have been studied for their biological activities.
Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline ring and are known for their medicinal properties.
Uniqueness
4-(5-(Hydroxymethyl)thiophen-2-yl)quinoline-6-carbaldehyde is unique due to the combination of the quinoline and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H11NO2S |
|---|---|
分子量 |
269.3 g/mol |
IUPAC名 |
4-[5-(hydroxymethyl)thiophen-2-yl]quinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H11NO2S/c17-8-10-1-3-14-13(7-10)12(5-6-16-14)15-4-2-11(9-18)19-15/h1-8,18H,9H2 |
InChIキー |
JMHOPKHFAZVIQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)C3=CC=C(S3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


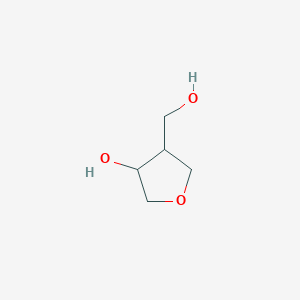
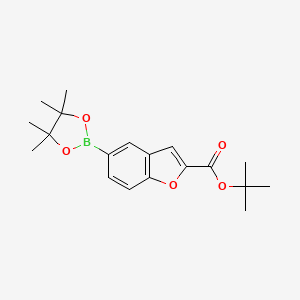
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
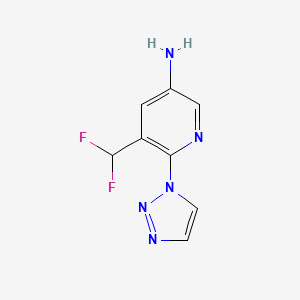
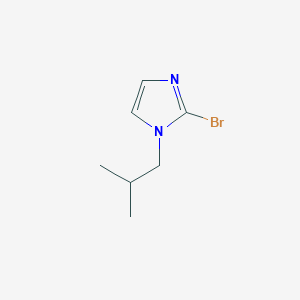

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
